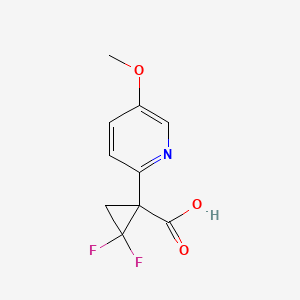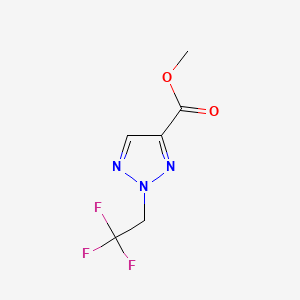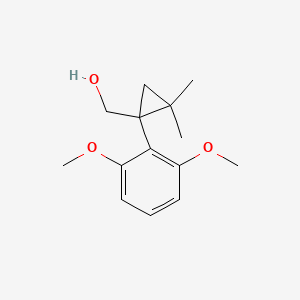
4-(Piperazin-1-yl)cyclohexan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Piperazin-1-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H21N3. It is a derivative of piperazine and cyclohexanamine, characterized by the presence of a piperazine ring attached to a cyclohexane ring. This compound is of significant interest in various fields, including medicinal chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)cyclohexan-1-amine typically involves the reaction of piperazine with cyclohexanone under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in an organic solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of the intermediate imine formed from piperazine and cyclohexanone is also a widely used method. This approach ensures high purity and scalability .
化学反応の分析
Types of Reactions
4-(Piperazin-1-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions with alkyl halides can introduce different alkyl groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperazine derivatives .
科学的研究の応用
4-(Piperazin-1-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly in the development of antidepressants and antipsychotics.
作用機序
The mechanism of action of 4-(Piperazin-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts on neurotransmitter receptors and transporters, modulating their activity. For instance, it may inhibit the reuptake of serotonin and dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is crucial in its antidepressant and antipsychotic effects .
類似化合物との比較
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
Cyclohexanamine: Shares the cyclohexane ring but lacks the piperazine moiety.
Cariprazine: A derivative used as an antipsychotic agent.
Uniqueness
4-(Piperazin-1-yl)cyclohexan-1-amine is unique due to its combined structural features of piperazine and cyclohexanamine, which confer distinct pharmacological properties. Its ability to modulate multiple neurotransmitter systems makes it a valuable compound in medicinal chemistry .
特性
分子式 |
C10H21N3 |
|---|---|
分子量 |
183.29 g/mol |
IUPAC名 |
4-piperazin-1-ylcyclohexan-1-amine |
InChI |
InChI=1S/C10H21N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h9-10,12H,1-8,11H2 |
InChIキー |
SHSHMZJKMQRNTC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1N)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(2-phenoxyethyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B13587226.png)


![5-[5-chloro-2-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13587255.png)





![8-Oxa-3,10-diazabicyclo[4.3.1]decan-4-onehydrochloride](/img/structure/B13587305.png)


